

Delavirdine: A Comprehensive Technical Guide to a Non-Nucleoside Reverse Transcriptase Inhibitor

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Compound of Interest

Compound Name: *Delavinone*

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Abstract

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document provides an in-depth technical overview of delavirdine, its synonyms, and related compounds. It encompasses a detailed examination of its chemical and physical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy. Furthermore, this guide outlines experimental protocols for key assays and presents diagrammatic representations of its metabolic pathways and mechanism of action to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

Delavirdine, known by its brand name Rescriptor, belongs to the bisheteroaryl piperazine (BHAP) class of NNRTIs.[1] It functions by binding directly to a non-active site of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This allosteric inhibition

induces a conformational change in the enzyme, thereby blocking its function and preventing the conversion of viral RNA into DNA.[2][3] This guide aims to consolidate the technical information available on delavirdine, providing a valuable resource for researchers in the field of antiretroviral drug discovery and development.

Synonyms and Chemical Properties

Delavirdine is identified by several synonyms and chemical names. Its systematic IUPAC name is N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide.[1] It is also commonly available as delavirdine mesylate.[4]

Table 1: Synonyms and Chemical Identifiers of Delavirdine

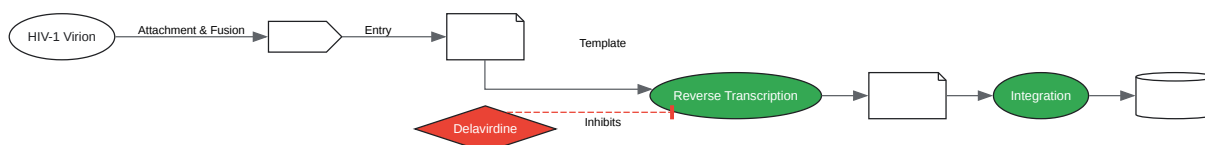
Identifier	Value
IUPAC Name	N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1]
Other Names	Delavirdine, Delavirdinum, Delavirdin, Delavirdina, U-90152[2]
Brand Name	Rescriptor[4]
CAS Number	136817-59-9 (free base)[1]
CAS Number	147221-93-0 (mesylate)[4]
Molecular Formula	C ₂₂ H ₂₈ N ₆ O ₃ S[1]
Molecular Weight	456.56 g/mol [5]

Table 2: Physicochemical Properties of Delavirdine

Property	Value
Melting Point	226-228 °C[1][5]
Aqueous Solubility	pH 1.0: 2942 µg/mL; pH 2.0: 295 µg/mL; pH 7.4: 0.81 µg/mL (at 23 °C)[5][6][7]
LogP (n-octanol/water)	2.84[5]
pKa1	4.56[5]
pKa2	8.9[5]

Mechanism of Action

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[3] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding event induces a conformational change that disrupts the catalytic activity of the enzyme, thereby inhibiting both RNA- and DNA-dependent DNA polymerase functions.[2][3]



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Figure 1: Delavirdine's Inhibition of HIV-1 Reverse Transcription.

Related Compounds

The development of delavirdine has led to the synthesis and evaluation of numerous analogs to improve potency, pharmacokinetic properties, and resistance profiles. These analogs often involve modifications to the indole, piperazine, or pyridine moieties of the parent compound. For instance, analogs with arylpyrrole moieties have been synthesized and shown to exhibit potent anti-HIV-1 activity.[8] Other first and second-generation NNRTIs, such as nevirapine,

efavirenz, etravirine, and rilpivirine, are also considered related compounds due to their similar mechanism of action, although they possess distinct chemical structures.[9]

Quantitative Data

In Vitro Activity

Table 3: In Vitro Anti-HIV-1 Activity of Delavirdine

Parameter	Cell Line/Isolate	Value
IC50	Clinical Isolates (n=74)	Mean: 0.038 μ M (Range: 0.001 - 0.69 μ M)[10]
IC90	Clinical Isolates (n=24)	Range: 0.05 - 0.10 μ M[10]

Pharmacokinetics in HIV-1 Infected Patients

Table 4: Steady-State Pharmacokinetic Parameters of Delavirdine (400 mg, 3 times daily)

Parameter	Value (Mean \pm SD)	Range
C _{max} (μ M)	35 \pm 20	2 - 100
AUC (μ M·h)	180 \pm 100	5 - 515
C _{min} (μ M)	15 \pm 10	0.1 - 45
T _{max} (h)	~1	N/A
Bioavailability (%)	85 \pm 25	N/A
Protein Binding (%)	~98	N/A
Half-life (h)	5.8	2 - 11

Data from RESCRIPTOR® (delavirdine mesylate tablets) prescribing information.[6][7][10]

Clinical Efficacy

Clinical trials have demonstrated that delavirdine, in combination with other antiretroviral agents, leads to significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts. In a study of patients with advanced HIV infection, triple therapy including delavirdine resulted in plasma HIV RNA levels below the limit of detection (<50 copies/mL) in 40% of patients after 50 weeks, compared to only 6% in those receiving dual nucleoside reverse transcriptase inhibitor (NRTI) therapy.^[11] The mean reduction in plasma viral load from baseline was at least 2.5 log₁₀ copies/mL, and mean CD4+ counts increased by 100 to 313 cells/μL at 16 to 48 weeks.^[11]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Recombinant Enzyme)

This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the inhibitory activity of compounds against recombinant HIV-1 RT.^{[12][13][14]}

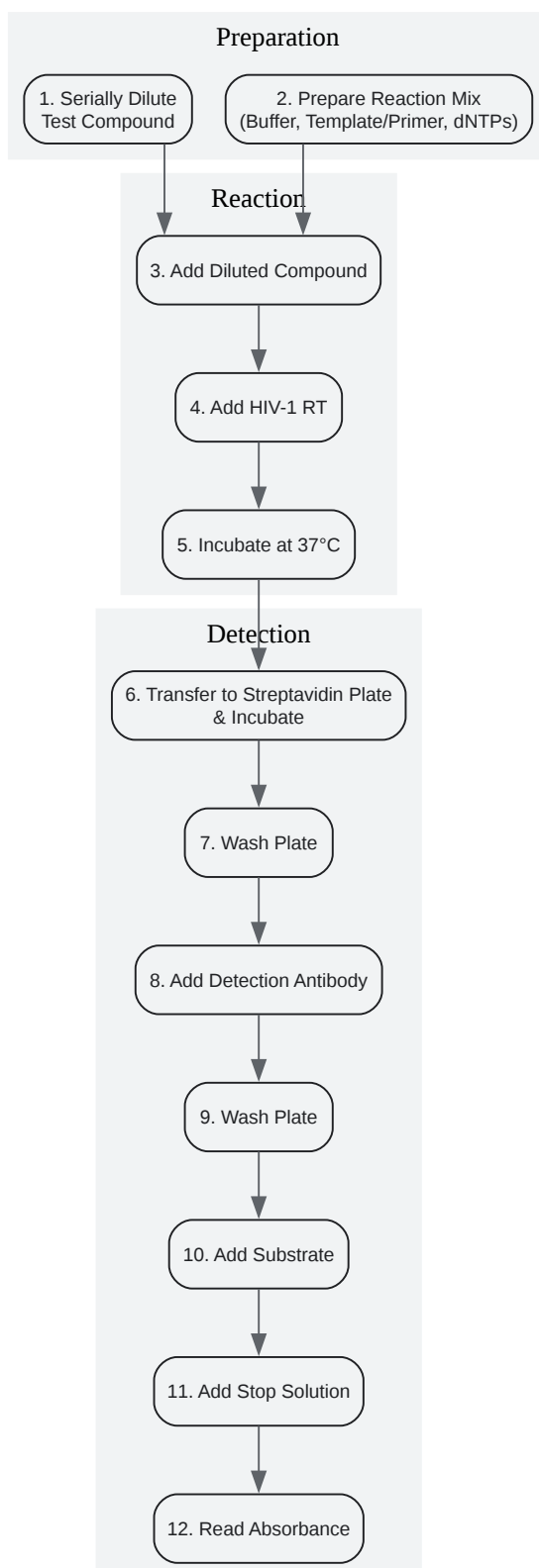
Materials:

- Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- Template/Primer: Poly(A)/Oligo(dT)
- Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)
- Test compound (Delavirdine or analogs) dissolved in DMSO
- Streptavidin-coated microtiter plates
- Detection antibody conjugated to an enzyme (e.g., anti-Digoxigenin-HRP)
- Substrate for the detection enzyme (e.g., TMB)
- Stop solution (e.g., 1 M H₂SO₄)

- Plate reader

Procedure:

- Compound Preparation: Serially dilute the test compound in DMSO and then further dilute in the reaction buffer to the desired final concentrations.
- Reaction Mixture Preparation: In each well of a reaction plate, prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.
- Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the respective wells.
- Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.
- Incubation: Incubate the plate at 37°C for 1 hour.
- Capture: Transfer the reaction mixtures to a streptavidin-coated microtiter plate and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Detection: Add the enzyme-conjugated detection antibody and incubate for 1 hour at 37°C.
- Washing: Repeat the washing step.
- Substrate Addition: Add the substrate and incubate until color develops.
- Stopping the Reaction: Add the stop solution.
- Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.



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Figure 2: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the antiviral activity of compounds in a cell-based assay by measuring the level of HIV-1 p24 antigen.^{[15][16][17][18][19]}

Materials:

- HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
- HIV-1 laboratory strain (e.g., HIV-1 IIIB)
- Cell culture medium and supplements
- Test compound (Delavirdine or analogs) dissolved in DMSO
- HIV-1 p24 Antigen Capture ELISA kit
- 96-well cell culture plates
- CO2 incubator

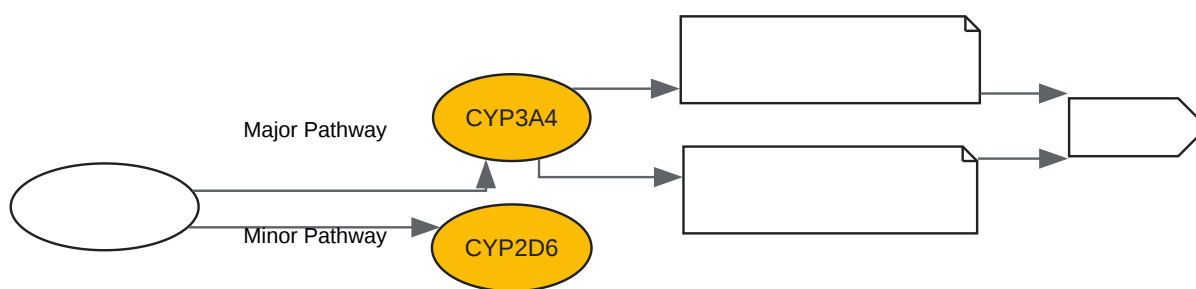
Procedure:

- **Cell Seeding:** Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.
- **Compound Addition:** Add serial dilutions of the test compound to the wells. Include a no-drug control.
- **Infection:** Infect the cells with a pre-titered amount of HIV-1.
- **Incubation:** Incubate the plates for 4-7 days in a CO2 incubator at 37°C.
- **Supernatant Collection:** After incubation, collect the cell culture supernatant from each well.
- **p24 ELISA:** a. Lyse the virus in the collected supernatants according to the ELISA kit instructions. b. Add the lysed supernatants and p24 standards to the antibody-coated ELISA plate. c. Incubate as per the kit protocol. d. Wash the plate. e. Add the detection antibody. f. Incubate and wash. g. Add the substrate and stop solution. h. Read the absorbance.

- **Data Analysis:** Determine the concentration of p24 in each well from the standard curve. Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Metabolism and Drug Interactions

Delavirdine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform involved, and CYP2D6 playing a minor role.[6] The main metabolic pathways are N-dealkylation and pyridine hydroxylation.[7] Delavirdine is also an inhibitor of CYP3A4, which can lead to significant drug-drug interactions with other drugs metabolized by this enzyme.[6]



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